molecular formula C5H2Cl2N4 B042670 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 78706-26-0

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B042670
CAS No.: 78706-26-0
M. Wt: 189 g/mol
InChI Key: LQKFTGMXROMIGG-UHFFFAOYSA-N
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Description

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 78706-26-0) is a high-purity, nitrogen-rich heterocyclic building block characterized by its fused triazole-pyrimidine scaffold with reactive chlorine substituents at the 5- and 7-positions. Its molecular formula is C 5 H 2 Cl 2 N 4 with a molecular weight of 189.00 g/mol. The electron-withdrawing chlorine atoms make this compound a versatile and valuable synthetic intermediate for a wide range of research applications. Key Research Applications: Medicinal Chemistry & Drug Discovery: This compound serves as a key precursor in the synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, which is isoelectronic with the purine ring, making it a promising bio-isostere in drug design . The TP core has been successfully investigated in the development of inhibitors for various therapeutic targets, including cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinases (PI3K) . Its metal-chelating properties, facilitated by multiple nitrogen atoms, are also exploited in the design of anti-cancer and anti-parasitic agents . Agrochemical Research: Substituted triazolopyrimidine derivatives have demonstrated significant potential as active ingredients in agrochemicals, showing promising herbicidal activities . Material Science: Research indicates that TP-based compounds function effectively as copper corrosion inhibitors in chloride environments, with protection exceeding 80% for certain derivatives . The mechanism is attributed to chemisorption on the metal surface, forming protective layers . Handling & Safety: This product is For Research Use Only. It is not intended for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKFTGMXROMIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542108
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78706-26-0
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

In a representative procedure, 5-hydroxy-triazolo[1,5-a]pyrimidin-7-ol (1.0 equiv) is refluxed with excess phosphorus oxychloride (POCl₃; 5–10 equiv) in anhydrous 1,4-dioxane or toluene. A catalytic amount of N,N-dimethylformamide (DMF; 0.1–0.5 equiv) is often added to enhance reactivity by generating the Vilsmeier-Haack complex. The reaction is typically conducted at 105–110°C for 6–12 hours under inert atmosphere, achieving yields of 65–78% after workup.

Key Variables :

  • Stoichiometry : Excess POCl₃ ensures complete conversion of both hydroxyl groups.

  • Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) improve reagent solubility and reaction homogeneity.

  • Catalyst : DMF accelerates chlorination by facilitating the formation of reactive intermediates.

Alternative Chlorinating Agents

While POCl₃ dominates industrial protocols, phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) have been explored for niche applications:

Chlorinating AgentConditionsYieldAdvantagesLimitations
PCl₅80°C, 8 h58%Lower costSide-product formation
SOCl₂Reflux, 4 h42%Mild conditionsIncomplete chlorination

PCl₅ requires stringent moisture control, while SOCl₂ is less effective for sterically hindered substrates.

One-Pot Cyclization Strategies

Recent advances focus on constructing the triazolopyrimidine core with pre-installed chlorine substituents. A notable approach involves the cyclocondensation of 4,6-dichloropyrimidine-5-amine with hydrazine derivatives under acidic conditions (Scheme 1).

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of hydrazine at the C2 position of the pyrimidine ring, followed by cyclodehydration to form the triazole moiety. Optimal conditions use:

  • Solvent : Ethanol/water (3:1 v/v)

  • Acid Catalyst : Conc. HCl (10 mol%)

  • Temperature : 70°C, 6 hours

Yields reach 70–85% with purity >95% after recrystallization from ethyl acetate.

Critical Parameters :

  • pH Control : Maintaining acidic conditions (pH 2–3) prevents side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of pyrimidine amine to hydrazine maximizes cyclization efficiency.

Industrial-Scale Production

Large-scale synthesis of DCTP emphasizes cost-effectiveness and safety. Continuous flow reactors have replaced batch processes in modern facilities, offering:

  • Enhanced Heat Transfer : Mitigates exothermic risks during chlorination.

  • Reduced Reaction Times : 2–4 hours vs. 6–12 hours in batch mode.

  • Higher Yields : 80–85% with automated pH and temperature control.

Case Study : A pilot plant using flow chemistry achieved 82% yield at 10 kg/day capacity, with residual POCl₃ levels <50 ppm in the final product.

Analytical Validation

Post-synthetic characterization ensures compliance with pharmacopeial standards:

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, C6-H), absence of hydroxyl signals confirms complete chlorination.

  • LC-MS : m/z 189.96 [M+H]⁺ (calc. 190.00 for C₅H₂Cl₂N₄).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • XRD : Monoclinic crystal system (space group P2₁/c), validating molecular geometry.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted triazolopyrimidines, depending on the nucleophile used in the reaction .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of DCTP derivatives. For instance, indole derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown promising results in inhibiting cancer cell proliferation through the suppression of the ERK signaling pathway. One notable compound demonstrated an IC50 value of 2.1 μM against MGC-803 gastric cancer cells, indicating strong activity in inducing apoptosis and cell cycle arrest .

Compound IC50 (μM) Mechanism of Action
DCTP Indole Derivative2.1Suppression of ERK signaling pathway
Another Derivative0.12Inhibition of CDK2 (167x stronger than GSK-3β)

Inhibition of Kinases

DCTP has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The selectivity and potency of DCTP derivatives make them valuable candidates for developing targeted cancer therapies .

Herbicidal Activity

DCTP and its derivatives have been explored for their herbicidal properties. According to patent literature, substituted 1,2,4-triazolo[1,5-a]pyrimidine compounds exhibit selective herbicidal activity against various weed species in agronomic crops. The synthesis methods outlined include cyclization processes that yield these compounds effectively .

Herbicidal Compound Weed Control Efficacy Application Method
5,7-Dihydroxy DerivativeEffective against broadleaf weedsSoil application
Halogenated DerivativesTargeted control of specific weed speciesFoliar spray

Synthetic Routes

The synthesis of DCTP typically involves cyclization reactions using malonyl halides or malonic acid in the presence of sodium alkoxide or phosphorus oxyhalides. This process allows for the introduction of various substituents that enhance the biological activity of the resulting compounds .

Chemical Stability and Safety

DCTP is classified under occupational exposure bands due to its potential health risks during handling. Proper safety measures are recommended when working with this compound to minimize exposure risks .

Clinical Evaluations

In one study evaluating the anticancer efficacy of DCTP derivatives, researchers observed significant inhibition of tumor growth in animal models treated with these compounds compared to controls. The study emphasized the need for further clinical trials to ascertain their therapeutic potential and safety profiles.

Agricultural Trials

Field trials conducted on crops treated with DCTP-based herbicides showed a marked reduction in weed populations without adversely affecting crop yield. These results suggest that DCTP derivatives could serve as effective alternatives to conventional herbicides.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitors, leading to cardiovascular vasodilation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Methoxy Groups : The 5,7-dichloro derivative’s electron-withdrawing Cl atoms enhance electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines or thiols) to generate bioactive analogs . In contrast, 5,7-dimethoxy derivatives exhibit herbicidal activity due to improved binding to plant enzyme active sites .
  • Aryl vs. Heteroaryl Substitution: 5,7-Di(hetero)aryl analogs (e.g., 5a–d) show anticoagulant properties, likely due to π-stacking interactions with blood coagulation factors , whereas 7-anilino derivatives (e.g., 8q, 8r) disrupt microtubule dynamics in cancer cells .

Reactivity Insights :

  • The 5,7-dichloro derivative serves as a precursor for diverse analogs due to the lability of its Cl substituents. For example, 7-chloro intermediates are displaced by amines to yield antiproliferative anilino derivatives .
  • In contrast, 5,7-dimethoxy compounds require harsher conditions for functionalization, limiting their utility in late-stage diversification .

Pharmacological and Physicochemical Properties

Property 5,7-Dichloro Derivative 7-Anilino Derivatives (e.g., 8q) 2-Carboxamide Hybrids (e.g., 5a)
LogP (lipophilicity) ~2.1 ~3.5 ~1.8
Solubility (aq. buffer) Low Moderate High
IC₅₀ (Antiproliferative) N/A 83 nM (HeLa) 10–50 µM (MCF-7)
Tubulin Inhibition No Yes (2× potency vs. CA-4) No

Activity Trends :

  • Antiproliferative Potency: 7-Anilino derivatives (e.g., 8q) exhibit nanomolar IC₅₀ values due to dual mechanisms: tubulin polymerization inhibition and apoptosis induction . The dichloro derivative itself lacks direct activity but is critical for synthesizing active analogs.
  • Selectivity : 2-Carboxamide hybrids show moderate activity but better solubility, making them suitable for oral administration .

Biological Activity

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. Various methods have been reported in the literature for synthesizing this compound and its derivatives, often focusing on modifying the substituents to enhance biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating the compound's effects on various cancer cell lines, it was found to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HGC-27 (gastric)1.10Inhibition of USP28 activity
MCF-7 (breast)2.50Induction of apoptosis
A549 (lung)3.00Cell cycle arrest

The compound has shown particular promise as a USP28 inhibitor, which plays a role in deubiquitination processes that regulate protein stability and function in cancer cells .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The compound stabilizes microtubules by interacting with tubulin at distinct binding sites (vinca site and seventh site), which is crucial for maintaining neuronal integrity and function.

Table 2: Neuroprotective Activity of this compound

Test CompoundConcentration (µM)Effect on Microtubules
Compound A10Increased acetylated α-tubulin levels
Compound B10Stabilized microtubule assembly

These findings suggest that the compound could be developed into a therapeutic agent for treating tauopathies and other related conditions .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. In agricultural applications, derivatives of triazolo[1,5-a]pyrimidines have been tested for their efficacy against pests and diseases affecting crops.

Table 3: Antimicrobial Activity of Triazolo[1,5-a]pyrimidines

PathogenMinimum Inhibitory Concentration (MIC)
Mythimna separate500 ppm
Pseudoperonospora cubensis200 ppm

In these studies, certain derivatives exhibited promising results as potential pesticides .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Substituents at various positions can significantly alter its pharmacological profile. For instance:

  • Chlorine substituents at positions 5 and 7 enhance potency against cancer cells.
  • Alkyl groups at position 2 can improve lipophilicity and cellular uptake.

Case Studies

A notable case study involved the evaluation of a series of synthesized triazolo[1,5-a]pyrimidines in vitro against human cancer cell lines. The study found that modifications to the triazole ring led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells.

Q & A

Q. What efficient synthetic protocols are available for 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine?

A multi-component fusion method is widely used. For example, combining 5-amino-1,2,4-triazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) under controlled heating (10–12 minutes) yields triazolopyrimidine derivatives. After cooling, methanol is added to precipitate the product, followed by crystallization in ethanol . Optimization of DMF as a catalyst enhances reaction efficiency and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of synthesized this compound?

Key techniques include:

  • FT-IR to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromaticity (e.g., δ 8.91–8.87 ppm for triazole protons) .
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., m/z 533 for derivatives) .
  • Elemental analysis to validate stoichiometry (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive 5,7-Dichloro-triazolopyrimidine derivatives?

SAR strategies involve systematic substitutions at the 5- and 7-positions. For instance:

  • Introducing electron-withdrawing groups (e.g., Cl) enhances electrophilicity, improving interactions with biological targets like cannabinoid receptors .
  • Adding hydrophobic substituents (e.g., pentyl chains) increases membrane permeability, as seen in CB2 receptor antagonists .
  • Crystallographic data (e.g., planar triazolopyrimidine core) and molecular docking help predict binding modes .

Q. How should researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., in vitro cytotoxicity using MTT protocol) .
  • Advanced spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to confirm regioisomer purity, which may affect activity .
  • Meta-analysis : Compare datasets across studies, accounting for variables like cell lines (e.g., HeLa vs. HEK293) or assay concentrations .

Q. What challenges arise in crystallizing 5,7-Dichloro-triazolopyrimidine derivatives, and how can they be addressed?

  • Solvent selection : Ethanol or methanol mixtures often yield high-quality crystals. Slow evaporation at 4°C minimizes disorder .
  • Halogen bonding : The chlorine atoms participate in C–Cl···π interactions, stabilizing the crystal lattice. X-ray diffraction confirms bond angles (e.g., Cl–C–N ≈ 120°) .
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify stable polymorphs .

Methodological Guidance

Q. How can researchers optimize reaction yields for triazolopyrimidine derivatives?

  • Catalyst screening : Test ionic liquids or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature control : Maintain fusion temperatures at 120–130°C to avoid decomposition .
  • Workup modifications : Replace methanol with acetonitrile for polar derivatives to improve precipitation .

Q. What strategies validate the biological activity of 5,7-Dichloro-triazolopyrimidines in enzyme inhibition studies?

  • Dose-response assays : Use IC₅₀ values to quantify potency (e.g., micromolar ranges for kinase inhibitors) .
  • Selectivity profiling : Test against related enzymes (e.g., COX-1 vs. COX-2) to identify off-target effects .
  • Metabolic stability : Assess hepatic microsome half-life to prioritize candidates for in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

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